molecular formula C12H17N B2405745 4-Methyl-2-phenylpent-3-en-2-amine CAS No. 2091073-64-0

4-Methyl-2-phenylpent-3-en-2-amine

Cat. No. B2405745
M. Wt: 175.275
InChI Key: JXTLASOSHTXGDS-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpent-3-en-2-amine, also known as 4-MPD, is a designer drug that belongs to the class of cathinones. It has a molecular weight of 175.27 .


Synthesis Analysis

The synthesis of amines like 4-Methyl-2-phenylpent-3-en-2-amine often involves reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-2-phenylpent-3-en-2-amine . The InChI code for this compound is 1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3 .


Chemical Reactions Analysis

Amines like 4-Methyl-2-phenylpent-3-en-2-amine can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

The physical form of 4-Methyl-2-phenylpent-3-en-2-amine is liquid . It is stored at a temperature of -10 degrees .

Scientific Research Applications

Antimicrobial and Cytotoxic Activity

Research has explored the antimicrobial and cytotoxic properties of certain amine derivatives. For instance, a study on azetidine-2-one derivatives of 1H-benzimidazole, which includes similar structural features to 4-Methyl-2-phenylpent-3-en-2-amine, found some of these compounds to exhibit significant antibacterial and cytotoxic activities (Noolvi et al., 2014).

Synthesis and Application in Organic Chemistry

A novel synthesis method was developed for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one, showcasing the versatility of these compounds in organic chemistry (Wang et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including structures similar to 4-Methyl-2-phenylpent-3-en-2-amine, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds have shown significant inhibition efficiency, highlighting their potential in industrial applications (Boughoues et al., 2020).

Photoredox Photoinitiating Systems

Derivatives of 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile, related to 4-Methyl-2-phenylpent-3-en-2-amine, have been proposed as effective photosensitizers in photoinitiating systems for polymerization processes. Their versatility in various photopolymerization reactions has been noted (Tomal et al., 2019).

Electrochemical and Spectroscopic Studies

Electrochemical reduction of diazonium cations, including those derived from amines similar to 4-Methyl-2-phenylpent-3-en-2-amine, has been explored for the functionalization of carbon electrodes. This process is significant in developing advanced materials for electrochemical applications (Breton & Bélanger, 2008).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methyl-2-phenylpent-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTLASOSHTXGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C1=CC=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylpent-3-en-2-amine

CAS RN

2091073-64-0
Record name 4-methyl-2-phenylpent-3-en-2-amine
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